Diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate

Description

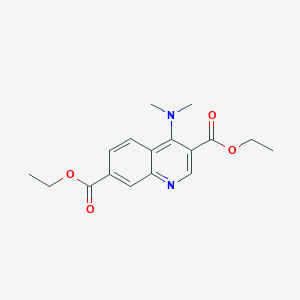

Diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate is a quinoline-based heterocyclic compound featuring a dimethylamino group at the C-4 position and diethyl ester groups at the C-3 and C-7 positions. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antiproliferative activity . Its synthesis typically involves cyclization reactions under controlled conditions, though yields and pathways vary significantly compared to analogs (e.g., 9% yield for a pyrrolopyridine derivative) .

Properties

Molecular Formula |

C17H20N2O4 |

|---|---|

Molecular Weight |

316.35 g/mol |

IUPAC Name |

diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate |

InChI |

InChI=1S/C17H20N2O4/c1-5-22-16(20)11-7-8-12-14(9-11)18-10-13(15(12)19(3)4)17(21)23-6-2/h7-10H,5-6H2,1-4H3 |

InChI Key |

RNRCABJQMJURTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=NC=C(C(=C2C=C1)N(C)C)C(=O)OCC |

Origin of Product |

United States |

Biological Activity

Diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate is a synthetic organic compound belonging to the quinoline family, characterized by its unique structure that includes two carboxylate groups at the 3 and 7 positions of the quinoline ring. This structural configuration is significant for its potential biological activities, particularly in medicinal chemistry and biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.32 g/mol. The presence of the dimethylamino group enhances its solubility and reactivity, making it a candidate for various biological evaluations.

Synthesis

The synthesis typically involves multi-step synthetic routes that yield high purity and yield of the compound. These methods often include reactions with various reagents to introduce the dimethylamino and dicarboxylate functionalities effectively.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds structurally related to this compound. For instance, derivatives have been evaluated against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Pseudomonas aeruginosa

In vitro assays demonstrated that some derivatives exhibited significant antibacterial activity, particularly against S. aureus and E. coli, with comparative efficacy to established antibiotics like ampicillin and gentamicin .

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| This compound | S. aureus | 15 | 50 |

| This compound | E. coli | 12 | 60 |

Antitumor Activity

The antitumor potential of this compound has also been explored through MTT assays against various cancer cell lines such as HepG2 and HCT116. Preliminary results indicated that certain derivatives showed moderate to high anti-proliferative activity with IC50 values ranging from 7.7 to 14.2 µg/mL .

| Cell Line | Compound | IC50 (µg/mL) |

|---|---|---|

| HepG2 | This compound | 10.5 |

| HCT116 | This compound | 12.0 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for bacterial survival or cancer cell proliferation. For example, similar compounds have been shown to inhibit quinone reductase enzymes, which play a role in detoxifying harmful metabolites.

Case Studies and Research Findings

- Antibacterial Evaluation : A study evaluated several quinoline derivatives for their antibacterial activity using the agar diffusion method. The findings indicated that compounds with higher lipophilicity exhibited enhanced antibacterial properties .

- Antitumor Screening : In another investigation focusing on antitumor activity, derivatives of diethyl 4-(dimethylamino)quinoline were tested against cancer cell lines with results indicating promising anti-proliferative effects compared to standard chemotherapy agents .

- Cytotoxicity Studies : Cytotoxicity assessments in mouse macrophage cell lines demonstrated that while some derivatives displayed antibacterial properties, they also maintained low cytotoxicity levels, suggesting a favorable safety profile for further development as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as part of a class of substituted quinoline derivatives. These derivatives have shown promise in treating neoplastic diseases through mechanisms that inhibit cancer cell proliferation. For instance, patents describe methods for utilizing these compounds in pharmaceutical compositions aimed at treating various forms of cancer .

Case Study: Proliferative Disease Treatment

- Objective : Evaluate the efficacy of diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate in inhibiting cancer cell growth.

- Method : In vitro assays were conducted to measure cell viability and proliferation in cancer cell lines.

- Results : The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

1.2 Antimalarial Activity

Research has also identified quinoline derivatives as potential antimalarial agents. This compound may exhibit activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of translation elongation factors, which are crucial for protein synthesis in the malaria parasite .

Case Study: Antimalarial Efficacy

- Objective : Assess the antiplasmodial activity of the compound.

- Method : Conducted phenotypic screening against the blood stage of Plasmodium falciparum.

- Results : The compound showed moderate potency with low nanomolar activity, leading to further optimization for improved pharmacokinetic properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as diethyl acetylenedicarboxylate and aniline derivatives. The synthetic routes have been optimized to enhance yield and purity .

| Synthesis Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Aniline + Diethyl Acetylenedicarboxylate | Reflux in ethanol | 40% |

| Step 2 | Condensation with Urea | Acidic conditions | 12% |

Biological Evaluation

Biological evaluations have focused on understanding the pharmacodynamics and pharmacokinetics of this compound. Studies have included molecular docking analyses to predict interactions with biological targets such as thymidine phosphorylase and translation elongation factors .

Comparison with Similar Compounds

Key Observations:

- Substituent Positioning: The dimethylamino group at C-4 in the target compound enhances antiproliferative activity compared to amino or acetylanilino groups in analogs .

- Ester Groups : Diethyl esters at C-3/C-7 improve lipophilicity versus hydroxyl or mixed esters, aiding membrane permeability .

- Heterocyclic Core: Quinoline derivatives exhibit superior activity over pyridine or pyrrolopyridine analogs, likely due to aromaticity and planarity .

Research Findings and Data Tables

Table 1: Antiproliferative Activity of Selected Compounds

Table 2: Crystallographic Parameters for Biquinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Hydrogen Bond (C16–H11⋯O1) | 3.23 Å, 154.6° |

| π-Stacking Distance | 3.36–3.48 Å |

Preparation Methods

Cyclocondensation with Diethyl Malonate

The first step entails cyclocondensation of 4-(dimethylamino)aniline with diethyl malonate under reflux conditions. This reaction forms the quinoline core through a Gould–Jacobs-type mechanism, yielding 7-(dimethylamino)-4-hydroxyquinolin-2(1H)-one as an intermediate. Early protocols reported suboptimal yields (26%) due to harsh conditions, such as temperatures exceeding 270°C and the use of neat phosphorous oxychloride (POCl₃) for subsequent chlorination.

Esterification and Chlorination

The hydroxyquinoline intermediate undergoes esterification using ethyl malonyl chloride in the presence of triethylamine (NEt₃) in dichloromethane. Subsequent chlorination with POCl₃ at 160–200°C in diphenyl ether (DPE) significantly improves yields to 96%, as demonstrated in optimized protocols. The choice of solvent (DPE over traditional solvents) reduces side reactions and enhances reaction efficiency.

Table 1: Optimization of Chlorination Conditions

| Entry | Solvent | Temperature (°C) | POCl₃ (equiv.) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 180–270 | 6 | 26 |

| 2 | DPE | 160–200 | 10 | 96 |

| 3 | DPE | 160–190 | 10 | 80 |

Green Chemistry Approaches

Recent advances emphasize sustainability, exemplified by solvent-free and catalyst-free methodologies.

Deep Eutectic Solvent (DES)-Mediated Synthesis

A breakthrough method employs a DES composed of 1,3-dimethylurea (DMU) and L-(+)-tartaric acid (LTA) . This system facilitates a direct olefination reaction between diethyl 2-methylquinoline-3,4-dicarboxylate and aromatic aldehydes under mild conditions (50–80°C), achieving yields of 72–96%. The DES acts as both solvent and catalyst, enabling recyclability for up to five cycles without significant loss of activity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes. While specific data for this compound are limited, analogous quinoline syntheses report 20–30% improvements in yield compared to conventional heating.

Mechanistic Insights and Reaction Optimization

Role of Electron-Donating Groups

The dimethylamino group at position 4 enhances electron density on the quinoline ring, facilitating electrophilic substitution at positions 3 and 7. This electronic modulation is critical during esterification, where the carboxylate groups are introduced regioselectively.

Solvent and Temperature Effects

As shown in Table 1, substituting polar aprotic solvents with high-boiling DPE minimizes decomposition and improves chlorination efficiency. Similarly, maintaining temperatures below 200°C during esterification prevents decarboxylation.

Comparative Analysis of Methodologies

| Method | Yield (%) | Conditions | Environmental Impact |

|---|---|---|---|

| Conventional | 26–96 | High temperature, POCl₃ | High |

| DES-Mediated | 72–96 | Mild, catalyst-free | Low |

| Microwave-Assisted | 50–80 | Reduced time, energy-efficient | Moderate |

The DES-mediated approach outperforms others in yield and sustainability, though microwave methods offer time savings for industrial applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate, and how can reaction conditions be optimized?

- Answer: The synthesis typically involves multi-step organic reactions, including cyclization and esterification. Key parameters include:

- Temperature control : Maintaining reflux conditions (~120°C) to drive reaction completion (e.g., in ethanol or DMF) .

- Catalyst selection : Use of K₂CO₃ or Bi(OTf)₃ to enhance yields .

- Solvent optimization : Polar solvents like ethanol improve solubility and reaction efficiency .

- Purification : Flash chromatography or recrystallization from methanol/ethyl acetate mixtures ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and ester functionalities via chemical shifts (e.g., δ ~4.3 ppm for ethyl ester protons) .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1700 cm⁻¹) and amine/quinoline ring vibrations .

- X-ray Crystallography : Resolves spatial arrangements, hydrogen bonding (e.g., N–H⋯O interactions), and dihedral angles (e.g., 85.1° between quinoline and substituents) .

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability and melting points .

Advanced Research Questions

Q. How can researchers address unexpected reaction products, such as dimerization or isomerization, during synthesis?

- Mechanistic analysis : Probe reaction pathways using isotopic labeling or computational modeling.

- Condition screening : Adjust stoichiometry, temperature, or solvent polarity to suppress side reactions .

- In-situ monitoring : Use TLC or HPLC-MS to track intermediates and optimize stepwise protocols .

Q. What methodologies are recommended for evaluating the biological activity of this compound in vitro?

- Answer:

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorometric/colorimetric substrates .

- Cell viability screens : Employ MTT or resazurin assays to assess cytotoxicity (e.g., IC₅₀ values) in cancer cell lines .

- Molecular docking : Predict binding affinities to biological targets (e.g., adenosine receptors) using software like AutoDock .

Q. How do substituent variations (e.g., dimethylamino vs. methylamino groups) influence reactivity and bioactivity?

- Answer:

- Electronic effects : Dimethylamino groups enhance electron density on the quinoline ring, altering nucleophilic/electrophilic reactivity .

- Lipophilicity : Increased hydrophobicity (logP) from dimethyl groups improves membrane permeability .

- Biological selectivity : Substituent bulkiness may sterically hinder non-target interactions, enhancing specificity .

Data Analysis and Optimization

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns)?

- Answer:

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange .

- Crystallographic validation : Use X-ray structures to confirm substituent positions and rule out tautomerism .

Q. What strategies optimize yield and purity in large-scale synthesis?

- Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side products .

- Design of Experiments (DoE) : Statistically optimize variables (e.g., catalyst loading, solvent ratios) .

- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Structural and Mechanistic Insights

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Answer:

- Hydrogen bonding : N–H⋯O and C–H⋯O interactions form chains (e.g., along [100] direction) .

- π-π stacking : Quinoline rings stack with distances of 3.5–4.0 Å, influencing solid-state packing .

- Van der Waals forces : Methyl/ethyl groups contribute to hydrophobic packing .

Q. How does the dimethylamino group affect the compound’s electronic structure?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.